1-(7-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride
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Overview
Description
1-(7-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a fluorine atom on the benzothiophene ring, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through various methods, such as the cyclization of 2-mercaptobenzoic acid derivatives.
Amination: The methanamine group is introduced through nucleophilic substitution reactions, often using reagents like methylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
1-(7-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methanamine group can also play a role in modulating the compound’s activity by interacting with biological macromolecules.
Comparison with Similar Compounds
- 1-(5-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride
- 1-(7-Fluoro-1-benzothiophen-2-yl)methanamine hydrochloride
- 1-(7-Fluoro-1-benzothiophen-4-yl)methanamine hydrochloride
Comparison: 1-(7-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride is unique due to the specific position of the fluorine atom on the benzothiophene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.
Properties
Molecular Formula |
C9H9ClFNS |
---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
(7-fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H8FNS.ClH/c10-8-3-1-2-7-6(4-11)5-12-9(7)8;/h1-3,5H,4,11H2;1H |
InChI Key |
JVFDWUAYOBOLOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC=C2CN.Cl |
Origin of Product |
United States |
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